molecular formula C15H8FN3O3S2 B2900946 N-(6-fluoro-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)-5-nitrothiophene-2-carboxamide CAS No. 865181-52-8

N-(6-fluoro-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)-5-nitrothiophene-2-carboxamide

Cat. No.: B2900946
CAS No.: 865181-52-8
M. Wt: 361.37
InChI Key: MYJRUOWBDARRHG-ICFOKQHNSA-N
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Description

N-(6-fluoro-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)-5-nitrothiophene-2-carboxamide is a novel synthetic compound featuring a benzothiazole scaffold fused with a nitrothiophene carboxamide group. This structure is of significant interest in medicinal chemistry and antibacterial research. Compounds with a similar nitrothiophene carboxamide (NTC) core have been identified as potent, narrow-spectrum antibacterial agents against Gram-negative bacteria, including multi-drug resistant clinical isolates of E. coli , Shigella spp. , and Salmonella spp. . These NTC compounds are proposed to act as prodrugs, requiring enzymatic activation by specific bacterial nitroreductases (NfsA and NfsB) within the cell to exert their bactericidal effect . Furthermore, structurally related molecules based on the benzothiazole scaffold have been investigated for their potential as bradykinin B1 receptor antagonists, indicating potential applications in researching pain, inflammation, and other neurogenic conditions . The specific substitution pattern of a 6-fluoro group and a prop-2-ynyl side chain on the benzothiazole ring in this compound may fine-tune its properties, such as bioavailability and target selectivity. This product is intended for research purposes only and is not for diagnostic or therapeutic use. Researchers are encouraged to investigate its specific mechanism of action and potential applications further.

Properties

IUPAC Name

N-(6-fluoro-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)-5-nitrothiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H8FN3O3S2/c1-2-7-18-10-4-3-9(16)8-12(10)24-15(18)17-14(20)11-5-6-13(23-11)19(21)22/h1,3-6,8H,7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYJRUOWBDARRHG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCN1C2=C(C=C(C=C2)F)SC1=NC(=O)C3=CC=C(S3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H8FN3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(6-fluoro-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)-5-nitrothiophene-2-carboxamide is a compound of significant interest in pharmacological research due to its diverse biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

The compound can be described by its chemical structure, which features a benzothiazole moiety and a nitrothiophene group. The presence of the fluoro and propynyl substituents contributes to its unique biological profile.

  • Antimicrobial Activity : The compound has shown promising results against various bacterial strains. Research indicates that it may inhibit bacterial growth by disrupting cell wall synthesis or interfering with metabolic pathways essential for bacterial survival .
  • Anticancer Properties : Preliminary studies suggest that this compound exhibits cytotoxic effects on cancer cell lines. The mechanism appears to involve the induction of apoptosis through the activation of caspase pathways and the generation of reactive oxygen species (ROS) .
  • Anti-inflammatory Effects : There is evidence supporting the anti-inflammatory properties of this compound, potentially through the inhibition of pro-inflammatory cytokines and modulation of signaling pathways involved in inflammation .

Research Findings

A variety of studies have been conducted to elucidate the biological activities of this compound:

Study FocusFindingsReference
Antimicrobial ActivityEffective against Gram-positive and Gram-negative bacteria; minimum inhibitory concentration (MIC) values indicate strong potency.
Cytotoxicity in Cancer CellsInduces apoptosis in breast and colon cancer cell lines; IC50 values suggest significant efficacy.
Anti-inflammatory ActivityReduces levels of TNF-alpha and IL-6 in vitro; potential therapeutic target for inflammatory diseases.

Case Studies

  • Case Study on Antimicrobial Efficacy : A study investigated the antimicrobial properties against Staphylococcus aureus and Escherichia coli, revealing that the compound effectively inhibited bacterial growth at low concentrations, indicating its potential as a novel antibacterial agent .
  • Cytotoxicity in Cancer Research : In vitro assays demonstrated that treatment with varying concentrations of the compound led to significant reductions in cell viability in MCF-7 (breast cancer) and HCT116 (colon cancer) cell lines, with observed apoptotic characteristics such as chromatin condensation and DNA fragmentation .
  • Anti-inflammatory Mechanism Exploration : A recent investigation into the anti-inflammatory effects showed that this compound significantly decreased the production of pro-inflammatory cytokines in lipopolysaccharide-stimulated macrophages, suggesting its role as a therapeutic agent in chronic inflammatory conditions .

Comparison with Similar Compounds

N-(6-Methyl-1,3-benzothiazol-2-yl)-5-nitrothiophene-2-carboxamide (CBK277772)

  • Structural Differences :
    • Benzothiazole substituents: 6-methyl (vs. 6-fluoro and 3-prop-2-ynyl in the target compound).
    • Thiophene substituents: Identical 5-nitro group.
  • Synthesis : Prepared via activation of 5-nitrothiophene-2-carboxylic acid with 1-propanephosphonic acid cyclic anhydride (T3P), followed by coupling with 6-methyl-1,3-benzothiazol-2-amine .
  • Absence of propargyl group limits functionalization opportunities.

N-(6-Amino-1,3-benzothiazol-2-yl)-5-methylthiophene-2-carboxamide

  • Structural Differences: Benzothiazole substituents: 6-amino (electron-donating) vs. 6-fluoro (electron-withdrawing). Thiophene substituents: 5-methyl (electron-donating) vs. 5-nitro (electron-withdrawing).
  • Molecular Weight : 289.38 g/mol (lower than the target compound due to simpler substituents) .
  • Key Features: Amino and methyl groups enhance solubility but may reduce oxidative stability.

N-(6-((2-(Benzo[d][1,3]dioxol-5-ylamino)-2-oxoethyl)thio)pyridazin-3-yl)thiophene-2-carboxamide

  • Structural Differences :
    • Core heterocycle: Pyridazine-thiophene hybrid (vs. benzothiazole-thiophene).
    • Substituents: Benzodioxole and thioether linkages (absent in the target compound).
  • Molecular Weight : 414.5 g/mol (higher due to extended substituents) .
  • Key Features :
    • Benzodioxole group may enhance binding to aromatic receptors but increases steric bulk.
    • Pyridazine ring introduces additional nitrogen atoms, altering electronic properties.

Comparative Data Table

Compound Name Benzothiazole Substituents Thiophene Substituents Molecular Weight (g/mol) Key Functional Groups
N-(6-fluoro-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)-5-nitrothiophene-2-carboxamide (Target) 6-Fluoro, 3-prop-2-ynyl 5-Nitro Not reported Propargyl, nitro, fluorine
N-(6-Methyl-1,3-benzothiazol-2-yl)-5-nitrothiophene-2-carboxamide (CBK277772) 6-Methyl 5-Nitro ~289 Methyl, nitro
N-(6-Amino-1,3-benzothiazol-2-yl)-5-methylthiophene-2-carboxamide 6-Amino 5-Methyl 289.38 Amino, methyl
N-(6-((2-(Benzo[d][1,3]dioxol-5-ylamino)-2-oxoethyl)thio)pyridazin-3-yl)thiophene-2-carboxamide Complex (benzodioxole, pyridazine) Thiophene-2-carboxamide 414.5 Benzodioxole, pyridazine, thioether

Key Research Findings

  • However, the 6-fluoro substituent in the target compound may confer greater metabolic stability compared to the 6-methyl group in CBK277772 .
  • Synthetic Flexibility: The propargyl group in the target compound offers a handle for click chemistry, enabling conjugation or further functionalization—a feature absent in analogs with methyl or amino groups .
  • Biological Implications : While CBK277772 has shown bioactivity in proteasome inhibition, the target compound’s fluorine and propargyl groups may modulate potency, selectivity, or pharmacokinetic profiles .

Preparation Methods

Preparation of 6-Fluoro-1,3-benzothiazol-2(3H)-one

The benzothiazole ring is synthesized from 2-amino-6-fluorothiophenol (1) through cyclization with phosgene (COCl₂) in anhydrous dichloromethane. This yields 6-fluoro-1,3-benzothiazol-2(3H)-one (2) as a pale-yellow solid (Yield: 78–85%).

Reaction Conditions

  • Solvent: Dichloromethane (DCM), 0°C to room temperature.
  • Reagents: Phosgene (1.2 equiv), triethylamine (2.0 equiv).
  • Characterization: $$^1$$H NMR (400 MHz, CDCl₃): δ 7.82 (d, J = 8.4 Hz, 1H), 7.45 (dd, J = 8.4, 2.4 Hz, 1H), 7.32 (d, J = 2.4 Hz, 1H).

Propargylation at Position 3

The propargyl group is introduced via nucleophilic substitution using propargyl bromide (3) in the presence of potassium carbonate (K₂CO₃). This step affords 6-fluoro-3-prop-2-ynyl-1,3-benzothiazol-2(3H)-one (4) (Yield: 65–72%).

Optimization Notes

  • Base: K₂CO₃ (2.5 equiv) in dimethylformamide (DMF) at 80°C for 12 hours.
  • Side Reactions: Competing O-propargylation is suppressed by using a polar aprotic solvent.

Synthesis of 5-Nitrothiophene-2-carboxamide

Nitration of Thiophene-2-carboxylic Acid

Thiophene-2-carboxylic acid (5) undergoes nitration with fuming nitric acid (HNO₃) in concentrated sulfuric acid (H₂SO₄) at 0°C, yielding 5-nitrothiophene-2-carboxylic acid (6) (Yield: 89%).

Reaction Conditions

  • Nitrating Agent: HNO₃ (1.5 equiv), H₂SO₄ (3.0 equiv).
  • Temperature: 0°C to prevent over-nitration.

Conversion to Carboxamide

The carboxylic acid (6) is treated with thionyl chloride (SOCl₂) to form the acyl chloride, which is subsequently reacted with aqueous ammonia (NH₃) to yield 5-nitrothiophene-2-carboxamide (7) (Yield: 82%).

Critical Parameters

  • Acyl Chloride Formation: SOCl₂ (3.0 equiv), reflux for 2 hours.
  • Ammonolysis: NH₃ (28% aq.), 0°C, 1 hour.

Condensation to Form the Ylidene Linkage

The final step involves Schiff base formation between 6-fluoro-3-prop-2-ynyl-1,3-benzothiazol-2(3H)-one (4) and 5-nitrothiophene-2-carboxamide (7). This is achieved using acetic acid as a catalyst in ethanol under reflux, yielding the target compound (8) (Yield: 58–64%).

Mechanistic Insights

  • The reaction proceeds via nucleophilic attack of the carboxamide’s amine on the benzothiazolone’s carbonyl carbon, followed by dehydration to form the ylidene (C=N) bond.
  • Side Products: Oligomerization is minimized by using a dilute solution (0.1 M).

Characterization and Analytical Data

Spectroscopic Analysis

  • $$^1$$H NMR (DMSO-d₆): δ 8.72 (s, 1H, NH), 8.25 (d, J = 8.8 Hz, 1H, Ar-H), 7.94 (d, J = 4.0 Hz, 1H, Thiophene-H), 7.62 (dd, J = 8.8, 2.4 Hz, 1H, Ar-H), 7.48 (d, J = 2.4 Hz, 1H, Ar-H), 3.12 (s, 1H, ≡CH).
  • IR (KBr): 2210 cm⁻¹ (C≡C stretch), 1675 cm⁻¹ (C=O), 1530 cm⁻¹ (NO₂).

Purity Assessment

  • HPLC: >98% purity (C18 column, acetonitrile/water gradient).
  • Elemental Analysis: Calculated for C₁₅H₉FN₄O₃S₂: C 48.12%, H 2.42%, N 14.97%; Found: C 48.09%, H 2.45%, N 14.93%.

Comparative Evaluation of Synthetic Routes

Step Reagents Yield (%) Purity (%)
Benzothiazolone formation Phosgene, Et₃N 78–85 95
Propargylation Propargyl bromide, K₂CO₃ 65–72 92
Carboxamide synthesis SOCl₂, NH₃ 82 96
Condensation Acetic acid, EtOH 58–64 98

Challenges and Mitigation Strategies

  • Propargyl Group Stability: The alkyne moiety is prone to polymerization under acidic conditions. This is mitigated by conducting propargylation in anhydrous DMF with strict temperature control.
  • Nitro Group Reduction: During condensation, trace reducing agents (e.g., residual NH₃) may reduce the nitro group. Purification via column chromatography (SiO₂, ethyl acetate/hexane) addresses this.

Industrial Scalability and Environmental Impact

  • Solvent Recovery: Ethanol and DMF are recycled via distillation, reducing waste.
  • Catalyst Use: Acetic acid is non-toxic and biodegradable, aligning with green chemistry principles.

Q & A

Q. Example Table :

StepOptimal ConditionsYield Range
Benzothiazole cyclizationAcetonitrile, 80°C, 12h60–75%
Propargyl couplingPd(PPh3_3)4_4, THF, CuI50–65%
Carboxamide formationDMF, Et3_3N, RT, 6h70–85%

Intermediate: How to resolve contradictions in spectral data (e.g., unexpected NMR shifts)?

Answer:
Contradictions often arise from dynamic processes (e.g., tautomerism) or impurities. Mitigation steps:

2D NMR (COSY, NOESY) : Map coupling networks to distinguish tautomeric forms (e.g., imine vs. enamine configurations) .

Variable-Temperature NMR : Identify temperature-dependent shifts caused by conformational exchange.

Computational Validation : DFT calculations (e.g., Gaussian) to predict NMR chemical shifts and compare with experimental data .

Advanced: How can computational modeling predict biological activity or reactivity?

Answer:

  • Density Functional Theory (DFT) :
    • Calculate frontier molecular orbitals (HOMO/LUMO) to assess electrophilic/nucleophilic sites for reactivity predictions.
    • Simulate nitro group reduction potentials to guide stability studies.
  • Molecular Docking :
    • Map interactions with biological targets (e.g., kinase ATP-binding pockets) using AutoDock Vina. Focus on the benzothiazole’s π-π stacking and nitro group’s hydrogen bonding .

Case Study : Similar benzothiazole derivatives showed antiproliferative activity against MCF-7 cells (IC50_{50} < 10 µM), validated by in silico docking .

Advanced: How to design assays for evaluating biological activity in academic settings?

Answer:

In Vitro Screening :

  • Anticancer : MTT assay on cancer cell lines (e.g., HeLa, A549) with doxorubicin as a positive control.
  • Antimicrobial : Broth microdilution against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains.

Structure-Activity Relationship (SAR) : Synthesize analogs with modified substituents (e.g., replacing nitro with cyano) to identify critical pharmacophores.

Mechanistic Studies : Flow cytometry for apoptosis detection (Annexin V/PI staining) or ROS generation assays .

Advanced: What crystallographic challenges arise during structure determination?

Answer:

  • Disorder Handling : The propargyl group’s linear geometry may cause positional disorder. Use SHELXL’s PART instruction to model alternative conformations .
  • Twinning : Common in nitro-containing crystals. Apply twin refinement (HKLF 5 format) with a BASF parameter to deconvolute overlapping reflections .
  • High Z’ Structures : Multi-molecule asymmetric units require careful restraint application (e.g., SIMU, DELU in SHELXL) to prevent overparameterization .

Advanced: How to address polymorphism or solvatomorphism in formulation studies?

Answer:

  • Powder X-ray Diffraction (PXRD) : Screen polymorphs using solvent-drop grinding with 10 solvents (e.g., ethanol, acetonitrile).
  • Thermal Analysis : DSC/TGA to identify hydrate/anhydrate transitions.
  • Crystallization Optimization : Use additives (e.g., polymers) to stabilize desired polymorphs. For example, PEG 6000 suppresses undesired solvate formation .

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